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Simvastatin-d6 Hydroxy Acid Sodium Salt

Cat. No.: B1162917
M. Wt: 464.6
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Deuterated Analogues in Pharmaceutical Research

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.org This subtle structural modification, known as deuteration, can have significant effects on the molecule's properties due to the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can make the C-D bond more resistant to cleavage. researchgate.net

In pharmaceutical research, this principle is leveraged to alter the metabolic profile of a drug. nih.gov Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds. bioscientia.de By strategically replacing hydrogen with deuterium at sites of metabolic attack, the rate of metabolism can be slowed down. bioscientia.denih.gov This can lead to several potential advantages, such as a longer drug half-life, increased systemic exposure, and potentially reduced dosing frequency. The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, highlighting the therapeutic potential of this approach. nih.gov

Table 1: Comparison of Hydrogen and Deuterium in a Pharmaceutical Context

Property Hydrogen (Protium) Deuterium Implication in Drug Research
Symbol H D or ²H Used to denote the isotope in chemical structures.
Composition 1 proton, 1 electron 1 proton, 1 neutron, 1 electron Deuterium has approximately double the mass of protium. wikipedia.org
Bond Strength C-H (Standard) C-D (Stronger) Increased activation energy is needed to break the C-D bond. researchgate.net
Metabolic Rate Standard rate of metabolism Often slower at the site of deuteration Can prolong the drug's half-life and exposure in the body. nih.gov

| Pharmacokinetics | Baseline pharmacokinetic profile | Potentially altered (e.g., improved) | Can lead to more stable plasma concentrations and an improved safety profile. |

Significance of Simvastatin (B1681759) Hydroxy Acid as a Major Active Metabolite of Simvastatin

Simvastatin is a widely used medication for lowering cholesterol and is administered as an inactive lactone prodrug. drugbank.com After oral administration, Simvastatin undergoes hydrolysis in the body to form its biologically active metabolite, Simvastatin β-hydroxy acid (also referred to as simvastatin acid or SVA). drugbank.combioaustralis.com This conversion is a critical step, as the hydroxy acid form is the potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. bioaustralis.comnih.gov

The active Simvastatin hydroxy acid is itself subject to further metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C8. nih.govnih.gov The study of this active metabolite is crucial for understanding the drug's efficacy and its interactions with other substances. The biotransformation between Simvastatin and Simvastatin acid is reversible, adding complexity to its pharmacokinetic profile. nih.gov Research has focused on the pharmacokinetics of both the parent lactone and the active acid metabolite to fully characterize the drug's behavior in the body. nih.govnih.gov

Properties

Molecular Formula

C₂₅H₃₃D₆NaO₆

Molecular Weight

464.6

Synonyms

[1S-[1α(βS*,δS*),2α,6α,8β,8aα]]-8-(2,2-Dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-β,δ-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Monosodium Salt

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Simvastatin D6 Hydroxy Acid Sodium Salt

Deuterium (B1214612) Incorporation Methodologies in Organic Synthesis

The key to synthesizing this labeled compound is the preparation of the deuterated 2,2-dimethylbutyryl side chain. The six deuterium atoms (d6) are introduced onto the two methyl groups of the 2,2-dimethylbutyric acid moiety. This is typically achieved by using a deuterated precursor, such as d6-acetone, in a series of reactions. nih.gov For instance, a synthetic route could involve the Knoevenagel condensation of d6-acetone with ethyl cyanoacetate, followed by a Michael addition and subsequent hydrolysis and decarboxylation to yield the desired deuterated carboxylic acid. nih.gov

Once the deuterated side chain, 2,2-di(methyl-d3)-butyric acid (or its activated form, like an acyl chloride), is synthesized, it is attached to the core structure. The common precursor for the core is Monacolin J or a related diol lactone, which is derived from the hydrolysis of Lovastatin (B1675250). nih.govnaturalspublishing.com The synthesis involves several key transformations:

Hydrolysis of Lovastatin: Lovastatin is hydrolyzed, often using a base like potassium hydroxide, to remove the native 2-methylbutyrate (B1264701) side chain and open the lactone ring, yielding a triol acid intermediate. google.com

Relactonization and Protection: The triol acid is then relactonized, and the free hydroxyl group on the lactone ring is protected to ensure selective acylation at the correct position. google.comresearchgate.net

Acylation with Deuterated Side Chain: The protected diol lactone is acylated with the prepared 2,2-di(methyl-d3)-butyryl chloride. This step attaches the d6-labeled side chain to the hexahydronaphthalene (B12109599) core, forming Simvastatin-d6 lactone. nih.govresearchgate.net

Deprotection: The protecting group is removed to yield Simvastatin-d6 in its inactive lactone form.

Hydrolysis to the Hydroxy Acid Salt: The final step involves the saponification (hydrolysis) of the lactone ring of Simvastatin-d6 using a base like sodium hydroxide. This opens the ring to form the biologically active β-hydroxy acid, which is then isolated as the sodium salt. researchgate.net This form is water-soluble and is the active entity used in research applications. nih.govresearchgate.net

Spectroscopic Characterization for Isotopic Purity and Positional Isomer Verification

To confirm the identity, structure, and isotopic integrity of the synthesized Simvastatin-d6 Hydroxy Acid Sodium Salt, extensive spectroscopic analysis is required. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed. rsc.orgresearchgate.net

Mass Spectrometry (MS): HRMS is used to confirm the molecular weight and elemental composition. For Simvastatin-d6 Hydroxy Acid, tandem mass spectrometry (MS/MS) is performed to study its fragmentation patterns, which should be consistent with the parent structure. nih.gov The key purpose of MS analysis is to determine the isotopic enrichment. This is achieved by measuring the relative abundance of the different isotopologs (molecules differing only in their isotopic composition). nih.govsigmaaldrich.com An ideal batch of Simvastatin-d6 should have a high percentage of the d6 species with minimal contribution from d0 to d5 isotopologs. schd-shimadzu.com

Analytical TechniqueParameterTypical Value / Observation
Mass Spectrometry (LC-MS/MS)Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (M-H)⁻m/z 441.4
Major Fragment Ionm/z 319.2 (Consistent with loss of the d6-side chain)
Nuclear Magnetic Resonance (NMR)1H NMRAbsence of signals corresponding to the two methyl groups on the butyrate (B1204436) side chain, confirming high deuteration. researchgate.net Other signals consistent with the simvastatin (B1681759) hydroxy acid structure.
2H NMRPresence of signals in the region expected for the deuterated methyl groups, confirming the position of the labels. nih.govsigmaaldrich.com
Isotopic EnrichmentTypically ≥98% as determined by MS. schd-shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for verifying the exact position of the deuterium labels and ensuring there are no undesired structural isomers. magritek.comazom.com

²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing unambiguous confirmation of the label positions and can be used for quantitative analysis of isotopic abundance. nih.govsigmaaldrich.com

¹³C NMR: This technique provides information about the carbon skeleton of the molecule.

Chromatographic Purity Assessment for Analytical and Research Standards

The chemical purity of this compound is a critical parameter for its use as an analytical standard. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection (LC-MS), is the standard method for purity assessment. nih.govresearchgate.netjocpr.com

The method must be able to separate the main compound from any potential impurities, which could include starting materials, by-products from the synthesis, or degradation products. jocpr.comnih.gov Validation of the chromatographic method is performed according to ICH guidelines and typically includes assessment of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

ParameterTypical Method and Results
Chromatographic SystemReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or MS detection. nih.govplos.org
ColumnC18 column (e.g., 150 x 4.6 mm, 5 µm). nih.gov
Mobile PhaseA gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, pH 4.0) and an organic solvent like acetonitrile (B52724). nih.govplos.org
Chemical PurityTypically ≥98% by HPLC. schd-shimadzu.com
Linearity (R²)≥0.99 for the intended concentration range. plos.org
AccuracyTypically within 85-115% of the nominal value. plos.orgplos.org
Precision (%RSD)Intra- and inter-day precision typically <15%. plos.orgplos.org
Limit of Quantification (LOQ)Established at low ng/mL or high pg/mL levels, demonstrating method sensitivity. nih.gov

Analytical Method Development and Validation Utilizing Simvastatin D6 Hydroxy Acid Sodium Salt

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample processing. nih.gov The purpose of the IS is to correct for the loss of analyte during sample preparation and for variations in instrument response. wikipedia.orgosti.gov Simvastatin-d6 Hydroxy Acid Sodium Salt is an exemplary internal standard for the quantification of simvastatin (B1681759) hydroxy acid because its deuterium (B1214612) labeling gives it a higher mass-to-charge ratio (m/z) than the native analyte, allowing for distinct detection by a mass spectrometer, while its chemical and chromatographic behavior is nearly identical. nih.govscbt.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of simvastatin and its hydroxy acid metabolite in biological matrices due to its high selectivity, sensitivity, and speed. medpharmres.comnih.govnih.gov The use of a stable isotope-labeled internal standard like Simvastatin-d6 Hydroxy Acid is integral to these methodologies. nih.govresearchgate.net

In a typical LC-MS/MS method, the analyte (simvastatin hydroxy acid) and the internal standard (this compound) are separated from matrix components on a reverse-phase column (e.g., C18) before detection by the mass spectrometer. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. medpharmres.combohrium.com This provides exceptional specificity, minimizing interference from endogenous matrix components. nih.govnih.gov

For instance, one validated method for the simultaneous determination of simvastatin and simvastatin hydroxy acid in human plasma used their stable isotope-labeled counterparts (¹³CD₃-SV and ¹³CD₃-SVA) as internal standards. nih.gov The assay achieved a lower limit of quantitation (LLOQ) of 50 pg/mL for both analytes and demonstrated excellent reproducibility, with intra- and inter-assay precision below 7.5% and accuracy between 98.7% and 102.3%. nih.gov The use of the deuterated standard ensures that any variations during the analytical process, such as extraction efficiency or matrix effects, affect both the analyte and the internal standard equally, leading to a highly accurate and precise quantification based on the ratio of their peak areas. nih.govwikipedia.org

Below is a table summarizing typical parameters for an LC-MS/MS method for simvastatin hydroxy acid.

ParameterTypical Value / ConditionSource
Chromatography
ColumnC18 (e.g., Kromasil, Kinetex) nih.govscielo.br
Mobile PhaseAcetonitrile (B52724)/Water or Acetonitrile/Ammonium (B1175870) Acetate (B1210297) with Formic Acid nih.govscielo.br
Flow Rate0.5 - 1.0 mL/min nih.gov
Run Time3.5 - 6 minutes nih.govscielo.br
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative medpharmres.com
Detection ModeMultiple Reaction Monitoring (MRM) medpharmres.com
Analyte Transition (SVA)Varies by study (e.g., m/z 435.10 → 319.15) medpharmres.com
IS Transition (SVA-d6)Specific to the deuterated standard researchgate.net
Validation
Linearity Range~0.1 - 50 ng/mL nih.govnih.gov
LLOQ0.05 - 0.25 ng/mL nih.govbohrium.com
Accuracy98.7% - 102.3% nih.gov
Precision (%RSD)< 15% nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for statin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. nih.govamericanlaboratory.com These methods often require derivatization of the analytes to increase their volatility and thermal stability for GC analysis. The use of an isotope-labeled internal standard like this compound is equally crucial in GC-MS to ensure accurate quantification. americanlaboratory.com

In GC-MS, after derivatization, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection. Similar to LC-MS/MS, operating in a selected ion monitoring (SIM) or MRM mode enhances selectivity. americanlaboratory.com The stable isotope internal standard co-elutes with the analyte but is differentiated by its mass, correcting for variations in injection volume, derivatization efficiency, and ionization. americanlaboratory.com However, many GC-MS methods for simvastatin have been described as tedious and time-consuming compared to modern LC-MS/MS approaches. nih.gov

Principles of Isotope Dilution Mass Spectrometry in Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantification and is regarded as a measurement method of the highest metrological standing. wikipedia.orgosti.gov The technique involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (simvastatin hydroxy acid). wikipedia.orgosti.gov

The fundamental principle is that the isotopically labeled standard is chemically identical to the analyte and will behave in the same way during extraction, purification, and analysis. wikipedia.org After adding the standard, the sample is homogenized to ensure complete mixing. osti.gov The mass spectrometer then measures the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled standard. wikipedia.org

Because the amount of the added labeled standard is known, the unknown concentration of the native analyte in the original sample can be calculated with high accuracy and precision from this measured ratio. osti.gov A key advantage of IDMS is that it does not require 100% recovery of the analyte from the sample matrix. As long as enough of the analyte/standard mixture is recovered to allow for a precise measurement of the isotopic ratio, the calculated concentration of the original sample will be accurate. wikipedia.org This makes IDMS particularly powerful for analyzing complex biological samples where analyte losses during sample preparation are common. osti.govnih.gov

Sample Preparation Techniques in Bioanalytical Procedures

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, tissue), remove interfering substances, and concentrate the sample into a solvent compatible with the analytical instrument. sigmaaldrich.comsigmaaldrich.com The use of this compound as an internal standard is critical to monitor and correct for analyte loss during these multi-step procedures. nih.gov

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a widely used sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For simvastatin and its hydroxy acid, LLE is a common method to extract them from plasma. medpharmres.com

Optimization of LLE involves selecting an appropriate organic solvent and adjusting the pH of the aqueous sample to maximize the partitioning of the un-ionized analyte into the organic phase while leaving polar interferences in the aqueous layer. scielo.br For simvastatin and its hydroxy acid, a mixture of ethyl acetate and hexane (B92381) or methyl tert-butyl ether (MTBE) has been successfully used. medpharmres.comnih.govscielo.br

An example of an LLE protocol for simvastatin analysis is as follows:

A known volume of plasma is spiked with the internal standard (e.g., Simvastatin-d6 Hydroxy Acid). nih.gov

An extraction solvent (e.g., 90:10 ethyl acetate/hexane) is added. nih.gov

The sample is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers. nih.gov

The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. nih.govnih.gov

The residue is reconstituted in a solvent compatible with the LC mobile phase for analysis. nih.gov

Automation of LLE using 96-well plates has significantly increased the throughput for clinical studies, with a single analyst being able to process a large number of samples efficiently. nih.gov

ParameterConditionSource
SampleHuman Plasma medpharmres.comnih.gov
Extraction SolventEthyl acetate/hexane (90/10, v/v) or tert-butyl methyl ether (MTBE) medpharmres.comnih.gov
pH AdjustmentpH adjusted to ~4.5 scielo.br
Mean Extraction Recovery~80-99% scielo.brnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration, which has become a powerful tool in bioanalysis. sigmaaldrich.comoup.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. sigmaaldrich.com

For simvastatin and its hydroxy acid, which are relatively nonpolar compounds, reverse-phase SPE is commonly employed. oup.com The protocol generally consists of four steps:

Conditioning: The sorbent (e.g., C18) is treated with a solvent like methanol (B129727) followed by water or a buffer to activate the stationary phase. sigmaaldrich.com

Loading: The pre-treated plasma sample, containing the analyte and the internal standard (Simvastatin-d6 Hydroxy Acid), is passed through the cartridge. The analytes adsorb to the sorbent via hydrophobic interactions. sigmaaldrich.com

Washing: The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove hydrophilic interferences while the analytes remain bound. sigmaaldrich.com

Elution: A strong, nonpolar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions and elute the purified analyte and internal standard from the sorbent. sigmaaldrich.com

The resulting eluate is then typically evaporated and reconstituted for LC-MS/MS analysis. oup.com SPE can offer cleaner extracts compared to LLE, which can be crucial for reducing ion suppression effects in the mass spectrometer and achieving lower limits of quantitation. oup.com The use of 96-well SPE plates allows for high-throughput, automated sample processing. nih.gov

Salting-Out Assisted Liquid/Liquid Extraction (SALLE) Applications

Salting-Out Assisted Liquid/Liquid Extraction (SALLE) has emerged as a high-throughput and efficient sample preparation technique for the simultaneous determination of simvastatin and its active metabolite, simvastatin hydroxy acid, in human plasma. nih.gov This method offers a significant advantage over traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) by providing a simpler and faster workflow.

In a notable application, a SALLE method was developed using acetonitrile for protein precipitation, followed by the addition of a salt to induce phase separation. nih.gov This technique allows for the direct injection of the organic phase into the LC-MS/MS system after dilution, eliminating the time-consuming evaporation and reconstitution steps common in other extraction methods. nih.gov The entire sample preparation for a 96-well plate can be completed in under 20 minutes, showcasing its suitability for high-throughput analysis. nih.gov

A key consideration in the analysis of simvastatin and its hydroxy acid metabolite is their interconversion, which is influenced by pH and temperature. The SALLE method, by enabling rapid sample processing at controlled low temperatures (e.g., 4°C) and maintaining an acidic pH (e.g., 4.5), effectively minimizes this interconversion. nih.gov Research has demonstrated that under these controlled conditions, the conversion of simvastatin to its hydroxy acid form is less than or equal to 0.10%, and the back-conversion is negligible. nih.gov This stability is crucial for obtaining accurate quantitative results in bioanalytical studies.

The effectiveness of the SALLE method is further supported by its successful application in a large-scale bioequivalence study involving over 4,000 samples. nih.gov The incurred sample reproducibility analysis from this study showed that 99% of the re-analyzed samples were within ±20% of the original results, well exceeding the regulatory requirements and confirming the method's robustness and reliability. nih.gov

Method Validation Parameters in Bioanalytical Research

The validation of a bioanalytical method is essential to ensure its reliability for the intended application. When using Simvastatin-d6 Hydroxy Acid Ammonium Salt as an internal standard for the quantification of simvastatin hydroxy acid, several key parameters must be rigorously evaluated. researchgate.net

Determination of Linearity and Calibration Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking blank plasma with known concentrations of the analyte and a constant concentration of the internal standard, such as Simvastatin-d6 Hydroxy Acid Ammonium Salt.

For the analysis of simvastatin hydroxy acid, a linear range of 0.100 to 48.971 ng/mL has been established. researchgate.net The linearity is evaluated by a weighted linear regression analysis of the peak area ratio (analyte/internal standard) versus the nominal concentration. A correlation coefficient (r²) greater than 0.99 is generally considered indicative of a good fit. researchgate.net

Table 1: Linearity and Calibration Range for Simvastatin Hydroxy Acid

ParameterValue
AnalyteSimvastatin Hydroxy Acid
Internal StandardSimvastatin-d6 Hydroxy Acid Ammonium Salt
Calibration Range0.100–48.971 ng/mL
Regression ModelWeighted Linear Regression
Correlation Coefficient (r²)> 0.99

Assessment of Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. Both are critical for ensuring the reliability of the analytical data. They are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

In a validated method, the intra- and inter-day precision and accuracy for the quantification of simvastatin hydroxy acid were found to be within acceptable limits. The precision, expressed as the relative standard deviation (RSD), was less than 7.6%, and the accuracy was within ±10.9% of the nominal values. researchgate.net These results demonstrate the method's reproducibility and reliability.

Table 2: Accuracy and Precision Data for Simvastatin Hydroxy Acid Quantification

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low< 7.6%< 7.6%± 10.9%± 10.9%
Medium< 7.6%< 7.6%± 10.9%± 10.9%
High< 7.6%< 7.6%± 10.9%± 10.9%

Investigation of Matrix Effects and Extraction Recovery

The matrix effect is the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix. Extraction recovery is the efficiency of the extraction procedure in recovering the analyte from the matrix. Both are important to assess to ensure that the method is not biased by the sample matrix.

The use of a stable isotope-labeled internal standard like Simvastatin-d6 Hydroxy Acid Ammonium Salt is highly effective in compensating for matrix effects and variability in extraction recovery, as it behaves almost identically to the analyte. The matrix effect is evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to that in a neat solution. The extraction recovery is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample.

For simvastatin hydroxy acid, a study reported a recovery of over 75% from plasma. researchgate.net The matrix effect was also evaluated and found to be within acceptable limits, demonstrating that the method provides consistent and reliable results across different plasma lots. researchgate.net

Analyte Stability Studies in Research Matrices

The stability of the analyte in the biological matrix under various storage and handling conditions is a critical parameter to evaluate during method validation. This ensures that the measured concentration reflects the true concentration at the time of sample collection. Stability studies typically include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

In a study utilizing a deuterated internal standard, simvastatin and its hydroxy acid metabolite were found to be stable in plasma under the tested conditions. researchgate.net The stability is assessed by analyzing QC samples subjected to these conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

In Vitro Metabolic Research Applications Involving Simvastatin Hydroxy Acid and Deuterated Analogues

Application in Isolated Hepatocyte Incubation Models

Isolated hepatocytes represent a more physiologically complete in vitro model than microsomes because they contain a full complement of metabolic enzymes (both Phase I and Phase II) and transporter proteins. mdpi.com Incubating simvastatin (B1681759) with isolated rat or human hepatocytes allows for a more comprehensive study of its metabolic profile, including the initial hydrolysis to simvastatin hydroxy acid and subsequent oxidative metabolism. mdpi.comresearchgate.net

Studies using isolated rat hepatocytes have been employed to investigate the metabolic profile of simvastatin. mdpi.com In these models, researchers can track the conversion of the parent drug into its various metabolites over time. While rat models are useful, human hepatocytes are preferred for their direct relevance. In studies with human-derived liver cells like HepG2, researchers have examined the effects of simvastatin, providing a model for studying hepatic steatosis. researchgate.net The use of deuterated standards like Simvastatin-d6 Hydroxy Acid Sodium Salt in the analysis of hepatocyte incubation samples ensures that the low concentrations of metabolites can be measured accurately against the complex background of the cell lysate.

Elucidation of Metabolic Pathways and Metabolite Profiling using Labeled Standards

The primary purpose of a stable isotope-labeled compound like this compound is to serve as an ideal internal standard for bioanalytical methods, most notably LC-MS/MS. nih.govmdpi.com In metabolite profiling, the goal is to identify and quantify all possible metabolites of a drug. mdpi.com

When a biological sample (such as plasma, microsomal incubate, or hepatocyte lysate) is prepared for analysis, a known amount of the deuterated internal standard is added. nih.govresearchgate.net Because the deuterated standard is nearly identical chemically and physically to the non-labeled analyte (simvastatin hydroxy acid), it behaves similarly during sample extraction, cleanup, and chromatographic separation. nih.gov However, it is easily distinguished by the mass spectrometer due to its higher mass. nih.gov This co-analysis allows for precise correction of any analyte loss during sample preparation and for variations in instrument response, leading to highly accurate quantification.

Preclinical Pharmacokinetic Research Methodologies Employing Simvastatin D6 Hydroxy Acid Sodium Salt

Integration in Animal Pharmacokinetic Study Designs (Methodological Focus)

The integration of Simvastatin-d6 Hydroxy Acid Sodium Salt as an internal standard is a key methodological aspect in various preclinical animal pharmacokinetic study designs. Its use ensures the accuracy and reproducibility of quantitative data, which is paramount in understanding the behavior of simvastatin (B1681759) and its active metabolite in vivo.

Common preclinical study designs where this deuterated standard is employed include:

Single-Dose Pharmacokinetic Studies: In these studies, a single dose of simvastatin is administered to animal models, such as rats or dogs, to characterize fundamental PK parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). nih.govresearchgate.net For instance, in a study investigating the pharmacokinetics of simvastatin in beagle dogs following a single oral administration, plasma concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a deuterated internal standard like this compound in such a setup is crucial for correcting for any variability during sample processing and analysis.

Oral Co-administration and Drug-Drug Interaction (DDI) Studies: These studies are designed to evaluate the effect of co-administered drugs on the pharmacokinetics of simvastatin. A notable example is a study on the simultaneous quantification of ezetimibe (B1671841) and simvastatin in rat plasma. nih.gov In this study, Sprague-Dawley rats were orally co-administered both drugs, and Simvastatin-d6 was used as the internal standard for the quantification of simvastatin via LC-MS/MS. nih.gov This allows for a precise assessment of any potential drug interactions affecting the absorption and metabolism of simvastatin.

Tissue Distribution Studies: To understand the distribution of simvastatin and its active metabolite into various tissues, studies are conducted where organs and tissues are collected at different time points after drug administration. A study on the detection and characterization of simvastatin and its metabolites in various rat tissues, including the lung, liver, heart, and kidney, highlights the importance of specific detection methods. nih.gov While this particular study used MALDI Orbitrap MS, the principle of using a stable isotope-labeled standard is fundamental for accurate quantification in complex tissue homogenates when using LC-MS/MS. nih.gov This is critical for determining the extent of drug distribution to the target organ (liver) and other tissues where side effects might occur, such as muscle. nih.govnih.gov

The selection of the animal model can also vary, with studies being conducted in rodents (rats, mice) and larger animals like dogs, depending on the specific research question. researchgate.netnih.govnih.gov The route of administration can also be tailored, with oral gavage being common for simulating clinical use, and intravenous administration used to determine absolute bioavailability. nih.govnih.gov Regardless of the specific design, the integration of this compound remains a cornerstone of the bioanalytical methodology, ensuring the integrity of the pharmacokinetic data generated.

Bioanalytical Support for Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

This compound provides essential bioanalytical support for preclinical ADME investigations by serving as an ideal internal standard in LC-MS/MS-based quantification. The fundamental principle behind its utility lies in the use of stable isotope dilution, a gold-standard technique for quantitative bioanalysis.

During ADME studies, biological samples such as plasma, urine, feces, and tissue homogenates are collected over time. These matrices are complex and can significantly impact the accuracy of analytical measurements through a phenomenon known as the "matrix effect," which can cause ion suppression or enhancement in the mass spectrometer. nih.gov

The role of this compound in mitigating these challenges includes:

Correction for Sample Preparation Variability: The internal standard is added to the biological samples at a known concentration at the beginning of the sample preparation process. oup.com Any loss of the analyte (simvastatin hydroxy acid) during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the deuterated internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to more accurate and precise results. oup.com

Compensation for Matrix Effects: As the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects in the ion source of the mass spectrometer. nih.gov The use of the peak area ratio of the analyte to the internal standard effectively cancels out signal fluctuations caused by the matrix, ensuring that the measured concentration is a true reflection of the amount present in the original sample.

Improved Method Robustness and Reproducibility: The incorporation of a stable isotope-labeled internal standard significantly enhances the ruggedness and transferability of the bioanalytical method between different laboratories and analytical runs. This is crucial for the validation of methods according to regulatory guidelines.

In essence, this compound acts as a reliable tracer throughout the entire analytical procedure, from sample extraction to final detection, thereby ensuring the high quality of data required for making critical decisions in drug development.

Quantitative Analysis in Non-Human Biological Fluids and Tissues (e.g., rat plasma, muscle tissue)

The quantitative analysis of simvastatin and its active hydroxy acid metabolite in non-human biological fluids and tissues is a routine yet critical activity in preclinical research. The development of sensitive and specific LC-MS/MS methods is essential for this purpose, and the use of this compound as an internal standard is a key feature of these methods.

In Rat Plasma:

A prime example is the development and validation of an LC-MS/MS method for the simultaneous determination of ezetimibe and simvastatin in rat plasma. nih.gov In this study, Simvastatin-d6 was employed as the internal standard for simvastatin. The method involved liquid-liquid extraction of the analytes from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. nih.gov The validation of this method demonstrated excellent linearity, precision, and accuracy, making it suitable for a pharmacokinetic study in Sprague-Dawley rats. nih.gov

Below is a table summarizing the validation parameters for the quantification of simvastatin in rat plasma using Simvastatin-d6 as an internal standard, based on the findings from the aforementioned study.

ParameterResult
Linearity Range 0.2–40.0 ng/mL
Intra-batch Precision (%RSD) 0.94–9.56%
Inter-batch Precision (%RSD) 0.79–12%
Internal Standard Simvastatin-d6
Extraction Method Liquid-Liquid Extraction
Analytical Technique LC-MS/MS
Data derived from a study on the simultaneous determination of ezetimibe and simvastatin in rat plasma. nih.gov

In Muscle Tissue:

The quantification of statins in muscle tissue is of particular interest due to the potential for statin-induced myopathy. nih.govnih.govnih.gov An analytical method for the determination of simvastatin and its hydroxy acid form in muscle tissue has been developed and validated. nih.govnih.govnih.gov This method involves homogenization of the muscle tissue, extraction of the analytes, and subsequent analysis by LC-MS/MS. nih.govnih.gov While the published study used lovastatin (B1675250) as an internal standard, the principles and performance metrics are representative of what would be expected when using a more ideal stable isotope-labeled standard like this compound. The use of a deuterated standard would further enhance the accuracy by perfectly mimicking the analyte's behavior.

The table below presents the performance characteristics of a validated LC-MS method for the determination of simvastatin (SIM) and simvastatin hydroxy acid (SIMA) in muscle tissue.

ParameterSimvastatin (SIM)Simvastatin Hydroxy Acid (SIMA)
Linearity Range 0.1–5 ng/mL0.1–5 ng/mL
Intra-day Precision (%RSD) 6.0–6.9%8.1–12.9%
Inter-day Precision (%RSD) Not specifiedNot specified
Accuracy (% of nominal) 91.4–100.1%102.2–115.4%
Extraction Recovery 76%99%
Matrix Effect 87%139%
Data derived from a study on the determination of simvastatin and its hydroxy acid form in muscle tissue. nih.govnih.gov

The successful application of these validated methods in preclinical studies allows researchers to accurately determine the concentration of simvastatin and its active metabolite in various biological compartments, providing crucial data for understanding its pharmacokinetic profile.

Role in Pharmaceutical Impurity and Degradation Product Research

Development of Analytical Methods for Impurity Profiling

The development of robust analytical methods is the foundation of accurate impurity profiling. These methods must be highly specific, sensitive, and precise to detect and quantify structurally similar impurities, often present at very low concentrations. Simvastatin-d6 Hydroxy Acid Sodium Salt is instrumental in the development of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). sciex.comnih.gov

Forced degradation studies are a cornerstone of this process, where Simvastatin (B1681759) is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. nih.govresearchgate.net These studies help to elucidate potential degradation pathways and identify impurities that may arise during the manufacturing process or upon storage. sciex.comresearchgate.net

During the development of a suitable analytical method, this compound is used as an internal standard. Its utility stems from its chemical and physical properties, which are nearly identical to its non-labeled counterpart, Simvastatin Hydroxy Acid, a major metabolite and potential impurity. researchgate.net However, due to the presence of six deuterium (B1214612) atoms, it has a distinct molecular weight (a mass shift of 6 Daltons), allowing it to be differentiated by a mass spectrometer. researchgate.net

The process of method development involves several key steps where the labeled standard is invaluable:

Chromatographic Separation: The initial goal is to achieve a good separation of the main compound (Simvastatin) from its known and potential impurities on a liquid chromatography column. nih.govnih.gov The labeled internal standard, which co-elutes with the target analyte (Simvastatin Hydroxy Acid), helps to confirm the retention time and peak shape of the analyte during method optimization. nih.gov

Mass Spectrometry Detection: In LC-MS/MS method development, the labeled standard is used to optimize the mass spectrometer's parameters for the analyte. This includes finding the optimal ionization conditions and identifying the most stable and intense precursor and product ions for both the analyte and the internal standard. medpharmres.com This ensures the highest sensitivity and specificity for quantification.

Matrix Effect Evaluation: Biological samples and pharmaceutical formulations can contain other components that may interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. As this compound behaves almost identically to the analyte during sample preparation and ionization, it can be used to accurately assess and compensate for these matrix effects. Any suppression or enhancement of the signal experienced by the analyte will also be experienced by the internal standard, allowing for a reliable correction.

A summary of typical analytical techniques used in Simvastatin impurity profiling where a labeled standard is critical is presented below.

Analytical TechniquePurpose in Impurity ProfilingRole of this compound
UHPLC/HPLC Separation of Simvastatin from its impurities and degradation products. nih.govnih.govCo-elutes with the non-labeled analyte to confirm retention time and aid in peak identification.
Mass Spectrometry (MS) Detection and identification of compounds based on their mass-to-charge ratio. sciex.comProvides a distinct mass signal for use as an internal standard, separate from the analyte.
Tandem MS (MS/MS) Structural elucidation and highly selective quantification of compounds. nih.govmedpharmres.comUsed to optimize detection parameters and provides a reference for fragmentation patterns.

Utilization as a Reference Standard for Identification and Quantification of Related Substances

Once an analytical method is developed and validated, this compound serves as a reference standard for the routine identification and quantification of related substances in bulk drug material and finished pharmaceutical products. lgcstandards.com

Identification:

In analytical chemistry, the identity of a compound is typically confirmed by comparing its properties to a known reference standard. For the identification of Simvastatin Hydroxy Acid as an impurity, this compound can be used in a few ways. While the primary reference is the non-labeled standard, the deuterated version is crucial for quantitative accuracy. The identification of an impurity is confirmed when the unknown peak in a sample has the same retention time and mass spectral characteristics as the certified reference standard. sciex.com

Quantification:

The primary role of this compound in this context is for accurate quantification. In quantitative analysis, especially with LC-MS/MS, an internal standard is added at a known concentration to all samples, including calibration standards and unknown samples. The quantification is then based on the ratio of the analyte's response to the internal standard's response.

This approach effectively corrects for variations that can occur during sample preparation and analysis:

Extraction Efficiency: During the extraction of the drug from a complex matrix, some of the analyte may be lost. Because the stable isotope-labeled internal standard has nearly identical chemical properties, it will be lost at a similar rate. Therefore, the ratio of the analyte to the internal standard remains constant, leading to an accurate calculation of the initial concentration.

Injection Volume Variability: Minor variations in the volume of sample injected into the LC-MS/MS system can lead to significant errors in quantification. By using the response ratio, these variations are normalized.

Ionization Suppression/Enhancement: As mentioned earlier, the internal standard compensates for matrix effects that can alter the instrument's response.

The table below outlines the key parameters for the quantification of Simvastatin and its hydroxy acid metabolite using an internal standard in a typical LC-MS/MS method.

Future Perspectives and Advanced Research Applications of Simvastatin D6 Hydroxy Acid Sodium Salt

Emerging High-Resolution Mass Spectrometry Techniques in Bioanalysis

High-resolution mass spectrometry (HRMS) has become an indispensable tool in bioanalysis, offering unparalleled sensitivity and selectivity for the detection and quantification of molecules in intricate biological matrices. The use of stable isotope-labeled internal standards, such as Simvastatin-d6 Hydroxy Acid Sodium Salt, is fundamental to achieving accurate and reliable results with HRMS techniques. nih.govnih.gov

In HRMS-based bioanalysis, the stable isotope-labeled internal standard co-elutes with the analyte of interest during liquid chromatography (LC) separation. Due to their nearly identical physicochemical properties, both the analyte and the internal standard experience similar effects from the biological matrix, such as ion suppression or enhancement in the mass spectrometer's ion source. scispace.com By calculating the ratio of the analyte's signal to that of the known concentration of the internal standard, researchers can correct for these variations and obtain precise quantification. nih.gov

Recent advancements in HRMS instrumentation, including Orbitrap and time-of-flight (TOF) analyzers, have further enhanced the utility of compounds like this compound. These technologies provide high mass accuracy and resolution, allowing for the clear differentiation of the analyte from the internal standard and from other interfering compounds in the sample. This is particularly crucial when analyzing complex samples such as plasma, urine, or tissue homogenates, where a multitude of endogenous and exogenous substances can interfere with the measurement. simbecorion.comnih.gov

A significant challenge in the analysis of simvastatin (B1681759) is the potential for interconversion between its lactone prodrug form and the active hydroxy acid metabolite. youtube.com The use of a stable isotope-labeled internal standard for the hydroxy acid form, like this compound, is essential for accurately quantifying the metabolite without interference from the parent drug. youtube.commedpharmres.com

Table 1: Key Characteristics of this compound

PropertyValue
Molecular FormulaC25H33D6NaO6
AppearanceWhite Solid
ApplicationLabeled metabolite of Simvastatin, Internal Standard

Applications in Quantitative Proteomics and Metabolomics Research

The principles that make this compound a valuable tool in small molecule bioanalysis are also central to the fields of quantitative proteomics and metabolomics. These disciplines aim to comprehensively identify and quantify proteins and metabolites, respectively, within a biological system to understand its state and response to stimuli.

In metabolomics , which focuses on the global study of small molecules, stable isotope-labeled internal standards are crucial for accurate quantification and for correcting matrix effects. nih.govnih.gov The addition of a known quantity of a labeled standard, such as this compound for its corresponding analyte, allows for the precise measurement of changes in metabolite levels in response to drug treatment or disease. This approach has been successfully applied in studies investigating the metabolic effects of simvastatin, where understanding the concentration of the active hydroxy acid form is critical. acs.orgresearchgate.net

In quantitative proteomics , the goal is to measure the abundance of proteins. While the direct internal standards used are typically stable isotope-labeled peptides or proteins (e.g., using SILAC or iTRAQ methods), the underlying principle is identical to the use of this compound in small molecule analysis. nih.govoup.comresearchgate.net A mass-shifted version of the target analyte (in this case, a peptide) is introduced into the sample to provide a reference for accurate quantification. acs.orgresearchgate.net

Although this compound is not directly used to quantify proteins, its application is highly relevant in studies that bridge proteomics and small molecule analysis. For instance, in research focused on identifying the protein targets of small molecules, this compound can be used to accurately measure the concentration of the unbound drug or its metabolite, providing crucial context for the observed protein interactions. nih.gov

Table 2: Research Applications of this compound

Research AreaApplication
High-Resolution Mass SpectrometryInternal standard for accurate quantification
MetabolomicsReference compound for measuring simvastatin hydroxy acid levels
Pharmacokinetic StudiesEnables precise determination of drug metabolite concentrations over time

Development of Advanced Analytical Techniques for Complex Biological Matrices

The analysis of drugs and their metabolites in complex biological matrices like blood, plasma, and tissue presents significant analytical challenges. simbecorion.com These matrices contain a vast array of endogenous compounds that can interfere with the analysis, leading to inaccurate results. simbecorion.comnih.gov The development of robust analytical methods is therefore essential for reliable bioanalysis.

One of the primary challenges is the "matrix effect," where co-eluting substances from the biological sample either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to underestimation or overestimation of its concentration. scispace.com Stable isotope-labeled internal standards like this compound are the gold standard for mitigating matrix effects. nih.gov Because the internal standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for accurate correction of the signal. scispace.com

Furthermore, the development of advanced sample preparation techniques is crucial for reducing the complexity of biological samples before analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to remove interfering substances and concentrate the analyte of interest. youtube.commedpharmres.com The use of an internal standard from the very beginning of the sample preparation process allows for the correction of any analyte loss that may occur during these extraction steps. youtube.com

Recent research has focused on the development of highly sensitive and specific LC-MS/MS methods for the simultaneous quantification of simvastatin and its hydroxy acid metabolite in various biological tissues, including muscle. nih.govnih.gov These methods are critical for understanding the distribution of the drug and its active form in the body and for investigating the mechanisms behind both its therapeutic effects and potential side effects. nih.govnih.gov The availability of high-purity this compound is a prerequisite for the validation and application of these advanced analytical techniques.

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and isotopic purity of Simvastatin-d6 Hydroxy Acid Sodium Salt?

  • Methodological Answer : Characterization should involve high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₅H₃₃D₆NaO₆) and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, can validate deuterium placement in the hydroxy acid moiety. Chromatographic purity (HPLC/UV or LC-MS) using a C18 column (e.g., Hypersil GOLD) ensures no unlabelled simvastatin or impurities are present .

Q. What experimental approaches are used to determine the solubility and pH stability of this compound?

  • Methodological Answer : Solubility profiling involves shake-flask methods in buffered solutions (pH 1–12) at 25°C and 37°C, followed by HPLC quantification. For pH stability, incubate the compound in simulated gastric/intestinal fluids (e.g., HCl/NaOH buffers) and monitor degradation via LC-MS. Use salt solubility product (Ksp) calculations to predict precipitation thresholds in formulation studies .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store aliquots at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. For short-term use, reconstitute in deuterated methanol or acetonitrile to minimize proton exchange. Avoid freeze-thaw cycles by preparing single-use vials .

Advanced Research Questions

Q. How can deuterium labeling in this compound improve metabolic pathway analysis in pharmacokinetic studies?

  • Methodological Answer : Use the deuterated compound as an internal standard in LC-MS/MS to track metabolic conversion to active β-hydroxy acid forms. Compare pharmacokinetic parameters (e.g., AUC, Cmax) between deuterated and non-deuterated simvastatin in plasma samples. Deuterium reduces metabolic interference, enabling precise quantification of first-pass effects .

Q. What strategies resolve contradictions in solubility data between in vitro and in vivo models for this compound?

  • Methodological Answer : Reconcile discrepancies by simulating physiological conditions (e.g., bile salts in dissolution media) to mimic intestinal absorption. Use dynamic light scattering (DLS) to detect aggregation in vitro. Cross-validate with in vivo studies using deuterated tracers to assess bioavailability .

Q. How can researchers identify and quantify degradation products or impurities in this compound batches?

  • Methodological Answer : Employ forced degradation studies (heat, light, pH extremes) followed by LC-HRMS to identify degradation pathways. Compare impurity profiles against reference standards (e.g., 3’-Hydroxy Simvastatin, Simvastatin Acyl-β-D-glucuronide). Use quantitative NMR (qNMR) with trimethylsilyl propionate as an internal standard for absolute quantification .

Q. What experimental design considerations are critical for cross-species comparative studies using this compound?

  • Methodological Answer : Standardize dosing based on body surface area or allometric scaling. Monitor species-specific cytochrome P450 (CYP3A4/CYP3A1) activity to account for metabolic differences. Use stable isotope-labeled internal standards to normalize inter-species variability in LC-MS/MS assays .

Q. How to validate analytical methods for quantifying this compound in complex biological matrices?

  • Methodological Answer : Validate selectivity, linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV <15%) per ICH guidelines. Use matrix-matched calibration curves in plasma/tissue homogenates. Assess recovery rates via spike-and-recovery experiments with deuterated analogs to correct for ion suppression in MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.